molecular formula C16H22FN3O3S B5510972 (3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide

(3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide

Cat. No.: B5510972
M. Wt: 355.4 g/mol
InChI Key: OHKJOJMGDRPUNG-MLGOLLRUSA-N
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Description

(3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a hexahydropyrrolo[3,4-c]pyrrole core and a fluorophenyl sulfonylethyl group.

Preparation Methods

The synthesis of (3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the hexahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl sulfonylethyl group: This step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under suitable conditions.

    Final coupling and purification: The final product is obtained by coupling the intermediate with the desired carboxamide group, followed by purification using chromatographic techniques.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide can be compared with other similar compounds, such as:

    (3aR,6aR)-N-[2-(4-chlorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (3aR,6aR)-N-[2-(4-bromophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide: This compound has a bromophenyl group, which may result in different chemical and biological properties.

    (3aR,6aR)-N-[2-(4-methylphenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide: This compound has a methylphenyl group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features and the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(3aR,6aR)-N-[2-(4-fluorophenyl)sulfonylethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c1-20-9-12-8-18-10-16(12,11-20)15(21)19-6-7-24(22,23)14-4-2-13(17)3-5-14/h2-5,12,18H,6-11H2,1H3,(H,19,21)/t12-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKJOJMGDRPUNG-MLGOLLRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2(C1)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CNC[C@]2(C1)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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